Chlorphentermine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de chlorphentermine est un agent sympathomimétique qui était autrefois utilisé comme anorexigène. C'est un dérivé de la phentermine et appartient à la famille des amphétamines. Le chlorhydrate de chlorphentermine agit comme un agent de libération sélective de la sérotonine, ce qui contribue à ses propriétés coupe-faim .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Méthode d'alkylation : L'alkylation du chlorure de 4-chlorobenzylique avec le 2-nitropropane conduit au nitrochlorphentermine.

Réaction de Grignard : La réaction de Grignard du chlorure de 4-chlorobenzylique avec l'acétone forme le 1-(4-chlorophényl)-2-méthylpropan-2-ol. La réaction de Ritter de cet alcool avec le cyanure de sodium en présence d'acide donne la N-formyl-1-(4-chlorophényl)-2-amino-2-méthylpropane.

Méthodes de production industrielle

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Les procédés sont optimisés pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : La chlorphentermine subit une N-oxydation pour former la N-hydroxychlorphentermine et d'autres métabolites oxydés.

Réduction : Le groupe nitro du nitrochlorphentermine peut être réduit pour former le produit amine.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle benzénique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits formés

N-hydroxychlorphentermine : Formée par N-oxydation.

Produit amine : Résultant de la réduction du nitrochlorphentermine.

Applications de la recherche scientifique

Le chlorhydrate de chlorphentermine a été utilisé dans diverses applications de recherche scientifique :

Chimie : Étudié pour ses propriétés chimiques uniques et ses réactions.

Biologie : Investigé pour ses effets sur la libération de sérotonine et la suppression de l'appétit.

Médecine : Autrefois utilisé comme coupe-faim dans la prise en charge de l'obésité.

Industrie : Utilisé dans le développement de composés apparentés et dans l'étude des agents sympathomimétiques.

Mécanisme d'action

Le chlorhydrate de chlorphentermine agit comme un agent de libération sélective de la sérotonine. Il augmente la libération de sérotonine par les neurones, ce qui supprime l'appétit. Le composé n'agit pas comme un psychostimulant et a un potentiel de dépendance faible ou nul. Une utilisation prolongée a été associée à une hypertension pulmonaire et à une fibrose cardiaque .

Applications De Recherche Scientifique

Pharmacological Mechanism

Chlorphentermine hydrochloride functions primarily by stimulating the central nervous system, leading to reduced appetite and increased energy expenditure. Its mechanism involves:

- Inhibition of Serotonin Reuptake : Chlorphentermine has been shown to act as a serotonin reuptake inhibitor, which may enhance satiety and reduce food intake.

- Stimulation of Norepinephrine Release : By increasing norepinephrine levels, it can promote energy expenditure and fat oxidation.

Weight Management

This compound has been utilized in clinical settings for weight loss, particularly in obese patients. Several studies have demonstrated its effectiveness:

- A randomized controlled trial indicated that chlorphentermine significantly reduced body weight compared to placebo over a 12-week period, with participants experiencing an average weight loss of 5-10% from baseline .

- Another study focused on adolescents with obesity found chlorphentermine to be effective as an anorexigenic agent, leading to substantial weight loss compared to a placebo group .

| Study Reference | Population | Duration | Weight Loss (%) | |

|---|---|---|---|---|

| Adolescents with obesity | 12 weeks | 5-10% | Effective for weight management | |

| Obese adults | 16 weeks | Significant reduction | Supports appetite suppression |

Adjunct Therapy for Obesity-Related Conditions

This compound has also been investigated as an adjunct treatment in patients with obesity-related comorbidities such as type 2 diabetes and hypertension. In these cases, the drug's ability to promote weight loss can lead to improvements in metabolic parameters.

Safety and Side Effects

While this compound can be effective for weight management, it is essential to consider safety profiles:

- Common side effects include dry mouth, insomnia, and increased heart rate.

- Caution is advised in patients with a history of cardiovascular disease or substance abuse due to the potential for dependency and adverse cardiovascular effects .

Case Study 1: Efficacy in Weight Loss

A notable case involved a 45-year-old female patient who was prescribed this compound as part of a comprehensive weight loss program. Over six months, she lost approximately 15% of her body weight, which was maintained over the following year with lifestyle modifications.

Case Study 2: Impact on Metabolic Health

In another case, a 50-year-old male with type 2 diabetes experienced significant improvements in glycemic control after initiating chlorphentermine therapy alongside dietary changes. His HbA1c levels decreased from 8.5% to 6.9% over three months, correlating with a weight loss of 10 kg .

Mécanisme D'action

Chlorphentermine hydrochloride acts as a highly selective serotonin releasing agent. It increases the release of serotonin from neurons, which in turn suppresses appetite. The compound does not act as a psychostimulant and has little or no abuse potential. prolonged use has been associated with pulmonary hypertension and cardiac fibrosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Phentermine : Un coupe-faim largement utilisé avec une structure similaire mais sans l'atome de chlore.

Fenfluramine : Un autre coupe-faim qui a été retiré du marché en raison de problèmes de sécurité.

Unicité

Le chlorhydrate de chlorphentermine est unique en raison de ses propriétés de libération sélective de la sérotonine et de son potentiel de dépendance relativement faible par rapport aux autres dérivés de l'amphétamine. Son profil de sécurité a limité son utilisation en milieu clinique .

Activité Biologique

Chlorphentermine hydrochloride is a synthetic compound belonging to the amphetamine class, primarily known for its serotonergic appetite-suppressing properties. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Pharmacodynamics

Chlorphentermine acts as a selective serotonin releasing agent (SSRA) , with notable effects on neurotransmitter release. The following table summarizes its potency compared to other related compounds:

| Compound | EC50 (nM) for 5-HT | EC50 (nM) for NE | EC50 (nM) for DA | IC50 (nM) for NE Reuptake |

|---|---|---|---|---|

| Chlorphentermine | 30.9 | >10,000 | 2,650 | 451 |

| Phentermine | 2,575 | 28.8-39.4 | 262 | - |

| Dextroamphetamine | 698-1,765 | 6.6-7.2 | 5.8-24.8 | - |

| Para-Chloroamphetamine | 28.3 | 23.5-26.2 | 42.2-68.5 | - |

Chlorphentermine's EC50 values indicate its efficacy in releasing serotonin compared to norepinephrine and dopamine, where it demonstrates a significantly lower activity for norepinephrine release but a moderate inhibitory effect on its reuptake .

Chlorphentermine increases serotonin levels in the brain while having minimal effects on norepinephrine and dopamine at lower doses. Its inhibition of norepinephrine reuptake suggests potential therapeutic applications in obesity management without the stimulant effects typically associated with amphetamines .

Interestingly, chlorphentermine does not produce stereotypies or significant locomotor stimulation in animal models, distinguishing it from other amphetamines like dextroamphetamine and phentermine . This unique profile may contribute to its lower abuse potential.

Pharmacokinetics

The pharmacokinetic profile of chlorphentermine indicates a relatively long elimination half-life ranging from 40 hours to approximately 5 days , depending on various factors such as dosage and individual metabolism . This prolonged action can be beneficial in clinical settings but also necessitates caution regarding potential accumulation and side effects.

Case Studies and Clinical Findings

- Pulmonary Toxicity : A study indicated that chlorphentermine could induce primary pulmonary hypertension in animal models, despite lacking direct agonist activity at serotonin receptors associated with such toxicity . This suggests that elevated serotonin levels can lead to adverse effects independently of receptor activation.

- Neurotoxicity : Preliminary research suggests that chlorphentermine is non-neurotoxic compared to its amphetamine homolog para-chloroamphetamine (PCA), which is known for its neurotoxic properties . However, further investigation is required to confirm these findings.

- Serotonin Toxicity : In cases of overdose involving chlorphentermine combined with other serotonergic agents like dextromethorphan, instances of serotonin toxicity have been documented. Symptoms included agitation, hyperreflexia, and increased heart rate, highlighting the need for careful monitoring during treatment .

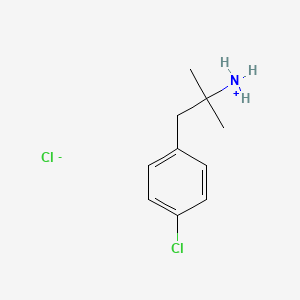

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDYJKJPUPMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047815 | |

| Record name | Chlorphentermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-06-4 | |

| Record name | Chlorphentermine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.